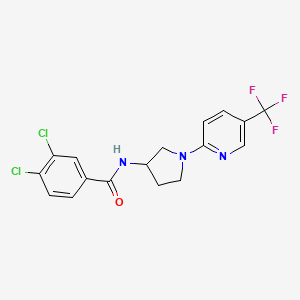
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . . This compound is a derivative of nicotinamide, which is an amide form of vitamin B3 (niacin).
Métodos De Preparación
The synthesis of {N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Análisis De Reacciones Químicas
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the propargyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and specific temperature and pressure conditions depending on the desired reaction .
Aplicaciones Científicas De Investigación
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of {N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide involves its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme in cellular metabolism, playing a key role in redox reactions, DNA repair, and regulation of gene expression. The compound exerts its effects by influencing the levels of NAD+ in cells, thereby affecting various metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
{N}-(1,1-dimethylprop-2-yn-1-yl)nicotinamide can be compared with other nicotinamide derivatives such as:
Nicotinamide: The parent compound, which is widely used in skincare and as a dietary supplement.
Nicotinic acid: Another form of vitamin B3, known for its lipid-lowering effects.
Nicotinamide riboside: A more potent precursor of NAD+, used in anti-aging research.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic benefits .
Propiedades
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-4-11(2,3)13-10(14)9-6-5-7-12-8-9/h1,5-8H,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYJHTLICUFWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519678.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)

![ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)

![3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2519691.png)



![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)
